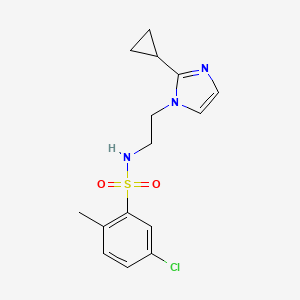
N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide” is an N-(tert-butyloxycarbonyl) [N-BOC] protected 4-bromo aniline . Due to the presence of BOC protection, it serves as an ideal substrate for Suzuki coupling reactions .
Synthesis Analysis
The synthesis of “this compound” involves the use of BOC protection. This compound serves as an ideal substrate for Suzuki coupling reactions, affording biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14BrNO2 . The InChI key for this compound is VLGPDTPSKUUHKR-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” is involved in Suzuki coupling reactions due to the presence of BOC protection . It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 272.14 . The compound is solid in physical form .科学的研究の応用
N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide has been extensively studied in scientific research. It has been used to study the role of Akt1 in cell survival and growth pathways, as well as its potential therapeutic applications in various diseases. In particular, this compound has been studied for its potential to inhibit Akt1 activity in cancer cells, with promising results. This compound has also been used to study the role of Akt1 in diabetes, Alzheimer’s disease, and other diseases.
作用機序
N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide works by inhibiting the activity of Akt1. Akt1 is a serine-threonine kinase, which is involved in a variety of cell survival and growth pathways. When this compound binds to Akt1, it prevents the enzyme from phosphorylating its substrates, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound inhibits the activity of Akt1, which can lead to a variety of physiological effects. In particular, Akt1 inhibition can lead to decreased cell survival and growth, as well as increased apoptosis in cancer cells. In addition, Akt1 inhibition can also lead to decreased insulin sensitivity, which can be beneficial in the treatment of diabetes.
実験室実験の利点と制限
The main advantage of using N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide in laboratory experiments is that it is a small molecule inhibitor of Akt1, which allows for more precise control of Akt1 activity. Additionally, this compound is relatively non-toxic and has been shown to be effective in inhibiting Akt1 in cell culture experiments. However, this compound is not as specific as some other Akt1 inhibitors, which may limit its utility in certain experiments.
将来の方向性
The potential therapeutic applications of N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide are still being explored. In particular, further research is needed to determine the efficacy of this compound in the treatment of cancer, diabetes, and Alzheimer’s disease. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Other future directions for this compound research include exploring the potential of this compound as an adjuvant therapy, as well as its potential use in combination with other drugs. Finally, further research is needed to identify more specific and effective Akt1 inhibitors.
合成法
N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide is synthesized through a two-step process. The first step involves the condensation of 4-bromophenylglycinamide with tert-butyl bromoacetate to form an intermediate product. This intermediate product is then treated with sodium hydride to yield the final product, this compound.
Safety and Hazards
The compound is classified under hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
特性
IUPAC Name |
tert-butyl N-[2-(4-bromoanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSIBGUMZYVTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2900833.png)
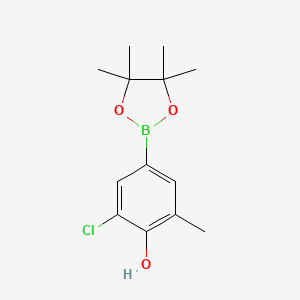
![ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2900841.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2900842.png)
![N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2900843.png)
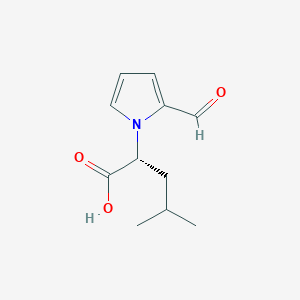
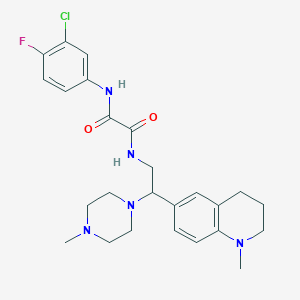
![2-[(3-Chlorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2900848.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2900849.png)

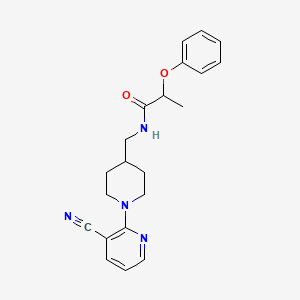

![1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2900853.png)
